N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 886950-04-5
VCID: VC7694264
InChI: InChI=1S/C20H16ClN3O4/c21-12-5-7-13(8-6-12)24-10-11(9-16(24)25)20(27)23-17-14-3-1-2-4-15(14)28-18(17)19(22)26/h1-8,11H,9-10H2,(H2,22,26)(H,23,27)
SMILES: C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Molecular Formula: C20H16ClN3O4
Molecular Weight: 397.82

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

CAS No.: 886950-04-5

Cat. No.: VC7694264

Molecular Formula: C20H16ClN3O4

Molecular Weight: 397.82

* For research use only. Not for human or veterinary use.

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide - 886950-04-5

Specification

CAS No. 886950-04-5
Molecular Formula C20H16ClN3O4
Molecular Weight 397.82
IUPAC Name N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C20H16ClN3O4/c21-12-5-7-13(8-6-12)24-10-11(9-16(24)25)20(27)23-17-14-3-1-2-4-15(14)28-18(17)19(22)26/h1-8,11H,9-10H2,(H2,22,26)(H,23,27)
Standard InChI Key BPHVLSJBMZHNKD-UHFFFAOYSA-N
SMILES C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N

Introduction

Synthesis

While specific synthesis details for this exact compound are not provided in the search results, general synthetic strategies for similar compounds involve:

  • Formation of Benzofuran Derivatives:

    • Benzofuran derivatives can be synthesized via cyclization reactions involving salicylaldehydes and acetic anhydride or similar reagents.

  • Introduction of Carbamoyl Groups:

    • The carbamoyl group can be introduced through reactions with isocyanates or by amidation using carbonyldiimidazole (CDI).

  • Construction of Pyrrolidine Rings:

    • Pyrrolidine rings can be synthesized via cyclization of amino acid derivatives or through Mannich-type reactions involving ketones, aldehydes, and amines.

  • Final Coupling Reactions:

    • The chlorophenyl group and other substituents can be introduced through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Potential Biological Activities

Compounds with similar structural motifs have demonstrated various biological activities, including:

  • Anti-inflammatory Activity:

    • Benzofuran derivatives are known for their anti-inflammatory properties through inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) .

  • Antioxidant Properties:

    • The presence of electron-donating groups on aromatic systems can enhance radical scavenging activity, making these compounds potential antioxidants .

  • Enzyme Inhibition:

    • Amides and lactams often act as enzyme inhibitors due to their ability to form hydrogen bonds with active site residues .

  • Antimicrobial Effects:

    • Chlorophenyl groups are commonly found in antimicrobial agents, suggesting possible antibacterial or antifungal activity .

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Confirm functional groups and molecular framework
Mass Spectrometry (MS)Determine molecular weight and fragmentation pattern
Infrared Spectroscopy (IR)Identify characteristic functional group vibrations
X-ray CrystallographyElucidate precise three-dimensional structure

Research Implications

The unique combination of functional groups in this compound makes it a promising candidate for further research in drug discovery and material science. Specifically:

  • It could serve as a lead compound for designing enzyme inhibitors.

  • Its benzofuran core may contribute to antioxidant or anti-inflammatory drug development.

  • The chlorophenyl substituent might enhance bioavailability or target specificity.

Further studies, including molecular docking simulations and in vitro assays, would help elucidate its precise mechanism of action and therapeutic potential.

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